

Chemical Structure & Application Guide: Adenosine 5'-Diphosphate (ADP) Monosodium Salt

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Compound of Interest

Compound Name:	<i>adenosine 5'-(trihydrogen diphosphate), monosodium salt</i>
CAS No.:	1172-42-5
Cat. No.:	B073521

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Executive Summary

Adenosine 5'-diphosphate (ADP) monosodium salt is a critical reagent in purinergic signaling research, specifically for interrogating P2Y receptor function in platelet aggregation and thrombosis models.^{[1][2]} Unlike the free acid form, the monosodium salt offers enhanced aqueous solubility, yet it retains specific pH-dependent stability profiles that researchers must navigate to prevent hydrolysis or disproportionation.^{[3][4][1]} This guide provides a definitive structural analysis, handling protocols, and mechanistic context for its use in drug development.^{[3][4][5]}

Molecular Architecture & Physicochemical Properties

Chemical Identity

- IUPAC Name: Sodium [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate[3][1][2]
- Common Name: ADP Monosodium Salt[3][4]
- CAS Number: 20398-34-9 (Anhydrous/Hydrate generic)[3][1][2]
- Molecular Formula:

(Anhydrous)[1][2]
- Molecular Weight: 449.18 g/mol (Anhydrous basis; Note: Commercial preparations are often hydrates, check batch-specific CoA).[3][4][1][2]

Structural Connectivity

The molecule consists of three distinct moieties:

- Adenine Base: A purine ring connected via an N9-glycosidic bond.[4][5]
- Ribose Sugar: A D-ribofuranose ring in the C2'-endo conformation (typical for B-form DNA/RNA precursors).[1][5]
- Pyrophosphate Chain: Two phosphate groups (

and

) esterified to the 5' carbon.[5]

Stereochemical & Ionic Configuration: In the monosodium salt form, the sodium cation (

) typically associates with the terminal

-phosphate.[3][4][1][5][2] The pKa values of the pyrophosphate are approximately 0.9, 2.0, and 6.[3][4][6]6. Consequently, at neutral pH, the molecule exists largely as a tri-anion (

), but as a monosodium salt in pure water, the solution is acidic (pH ~3.0–4.0), requiring buffering for biological relevance.[3][4][1][2]

Visualization: Chemical Connectivity

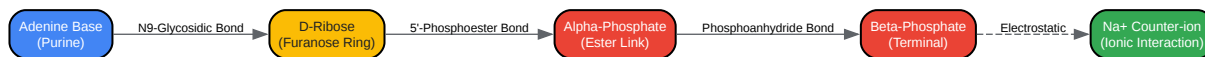


Figure 1: Structural connectivity of ADP Monosodium Salt showing ionic association.

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[2][4]

Stability & Handling in Aqueous Systems

The Hydrolysis & Disproportionation Risk

ADP is thermodynamically unstable relative to AMP and inorganic phosphate (

).[1][5][2] In aqueous solution, two primary degradation pathways exist:

- Hydrolysis:

(Accelerated by acidic pH < 4.0 and high temperatures).[1][2]

- Disproportionation:

(Catalyzed by trace adenylate kinase contaminants or extreme pH).[2]

Storage & Reconstitution Protocol

To maintain >95% purity for quantitative assays (e.g.,

determination), follow this strict protocol.

Parameter	Specification	Causality / Rationale
Solvent	50 mM HEPES or TRIS (pH 7.4)	Pure water yields an acidic solution (pH ~3.[1][2][5]) which accelerates hydrolysis.
Concentration	10–50 mM Stock	Higher concentrations are more stable than dilute working solutions.[5]
Temperature	-20°C (Desiccated)	Prevents spontaneous hydrolysis.[1][5][2] Solid form is hygroscopic; protect from moisture.
Freeze/Thaw	Aliquot immediately	Repeated cycling causes micro-pH gradients during freezing, degrading the nucleotide.[3][4][5]

Analytical Characterization

To validate the identity of the monosodium salt versus the free acid or disodium forms, use the following spectroscopic markers.

Nuclear Magnetic Resonance (NMR)

- NMR (Reference

):

- -Phosphate: Doublet at

-10.0 to -11.5 ppm.

- -Phosphate: Doublet at

-5.5 to -6.5 ppm.

- Note: The chemical shift is highly pH-dependent.[1] A shift in the

-peak often indicates protonation state changes (Monosodium vs. Disodium).[1][2]

- NMR (DMSO-
):
 - H2 (Adenine): Singlet ~8.3 ppm.[3][4][2]
 - H8 (Adenine): Singlet ~8.5 ppm.[3][4][2]
 - H1' (Ribose): Doublet ~5.9 ppm.[3][4][2]

UV-Vis Spectroscopy

- : 259 nm (pH 7.0).[1][2][7]
- Molar Extinction Coefficient (
):
.[1][2]
- QC Ratio:
should be ~0.78 for pure adenosine nucleotides.[1][2]

Biological Application: Platelet Aggregation[1][2][10] [11][12]

ADP Monosodium Salt is the "Gold Standard" agonist for assessing platelet function via Light Transmission Aggregometry (LTA).[2] It acts on two G-protein coupled receptors (GPCRs).[1][2]

Mechanism of Action

- P2Y1 (
coupled): Initiates shape change and weak, transient aggregation via Calcium mobilization.
[3][4][2]
- P2Y12 (

coupled): Inhibits Adenylyl Cyclase (AC), lowering cAMP.[3][4][1][2] This sustains the aggregation response and is the target of thienopyridine drugs (e.g., Clopidogrel).[1][2]

Signaling Pathway Diagram

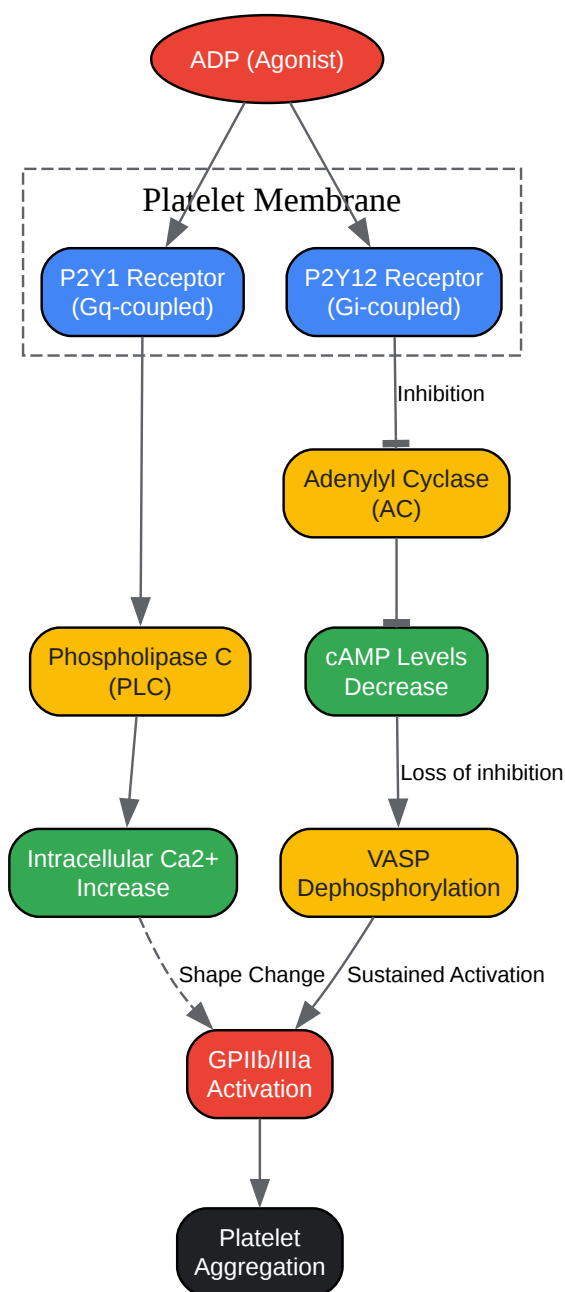


Figure 2: Dual-pathway activation of platelets by ADP via P2Y1 and P2Y12 receptors.

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[3][5][13]

Experimental Protocol: Preparation of ADP Agonist Solution

Objective: Prepare a stable 200

M working solution for aggregometry.

Materials

- ADP Monosodium Salt (Anhydrous MW: 449.18 g/mol).[4][2]
- Sterile Saline (0.9% NaCl) or HEPES Saline buffer.[1][2]
- Calibrated analytical balance.

Step-by-Step Methodology

- Mass Calculation (Critical):
 - Check the container label for the specific Formula Weight (FW) which includes hydration waters (
 -).[1][2]
 - Calculation:
).[1][2]
 - Example: To make 1 mL of 10 mM stock using anhydrous salt:
).[3][4]
- Primary Stock Reconstitution (10 mM):
 - Weigh the ADP powder into a microcentrifuge tube.
 - Add the calculated volume of Tris-Buffered Saline (pH 7.4).[1][2] Do not use unbuffered water, as the acidic shift of the monosodium salt can degrade the nucleotide over time.[3]

[4][1]

- Vortex gently.[8] Avoid vigorous shaking which can oxidize the solution.
- QC Check:
 - Measure
 - . [1][2][7] For a 1:100 dilution of 10 mM stock, Absorbance should be approx 1.54.[3][4]
- Working Solution (200 M):
 - Dilute the Primary Stock 1:50 with Saline.[3][4]
 - Keep on wet ice during the experiment (stable for 4-6 hours).
 - Discard unused working solution at end of day.
- Long-Term Storage:
 - Aliquot Primary Stock (10 mM) into 50 L volumes.
 - Store at -20°C. Stable for 6 months.

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